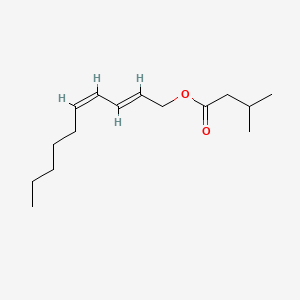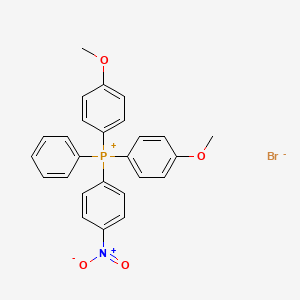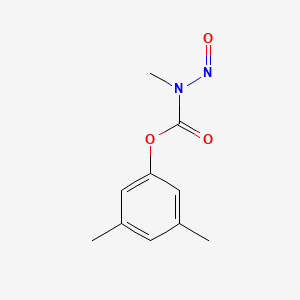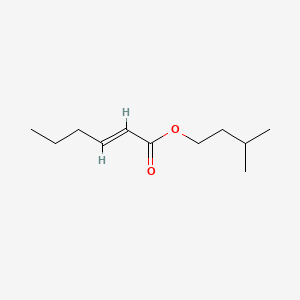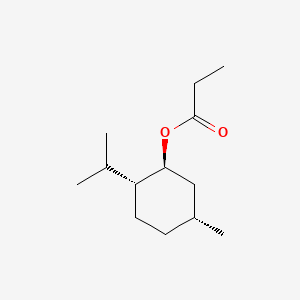
Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-propanoate, (1S,2R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate: is an organic compound known for its unique structural configuration and potential applications in various fields. This compound is characterized by its cyclohexyl ring substituted with isopropyl and methyl groups, and a propionate ester functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate typically involves the esterification of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol with propionic acid. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction of the ester functional group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It serves as a model substrate for investigating the specificity and mechanism of esterases and lipases.
Industry: In the industrial sector, the compound is used in the formulation of fragrances and flavors due to its pleasant odor. It is also employed in the production of polymers and resins.
Mécanisme D'action
The mechanism by which [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate exerts its effects involves its interaction with specific molecular targets. In biological systems, the ester functional group can be hydrolyzed by esterases to release the corresponding alcohol and propionic acid. This hydrolysis reaction is crucial for its role as a prodrug, where the active form of the drug is released upon enzymatic cleavage.
Comparaison Avec Des Composés Similaires
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexanol: The alcohol counterpart of the compound.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl acetate: An ester with an acetate group instead of a propionate group.
[1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl butyrate: An ester with a butyrate group.
Uniqueness: The uniqueness of [1S-(1alpha,2beta,5beta)]-2-(isopropyl)-5-methylcyclohexyl propionate lies in its specific ester functional group, which imparts distinct chemical and physical properties. The propionate ester is more resistant to hydrolysis compared to shorter-chain esters like acetate, making it more stable under physiological conditions.
Propriétés
Numéro CAS |
68539-56-0 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] propanoate |
InChI |
InChI=1S/C13H24O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3/t10-,11-,12+/m1/s1 |
Clé InChI |
PELLUIPPBKHUAB-UTUOFQBUSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1C[C@@H](CC[C@@H]1C(C)C)C |
SMILES canonique |
CCC(=O)OC1CC(CCC1C(C)C)C |
Densité |
0.918-0.923 |
Description physique |
Clear colorless liquid/fruity cool aroma |
Solubilité |
Practically insoluble to insoluble Sparingly soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
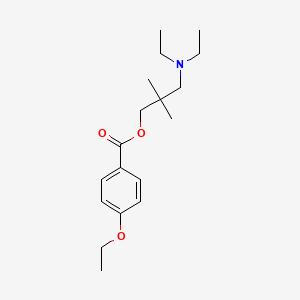
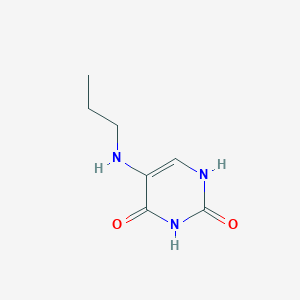
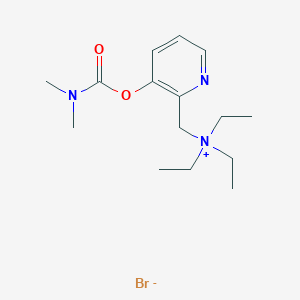
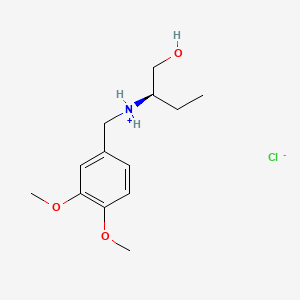
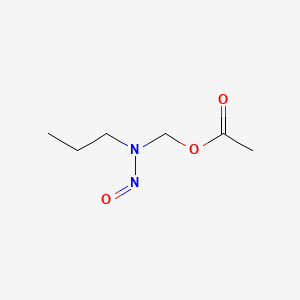

![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

